2-(Cyclobutylmethyl)azetidine hydrochloride
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Overview
Description
2-(Cyclobutylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)azetidine hydrochloride typically involves the alkylation of azetidine with cyclobutylmethyl halides. One common method includes the use of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) as a catalyst. This reaction rapidly provides bis-functionalized azetidines .
Industrial Production Methods
the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted azetidines .
Scientific Research Applications
2-(Cyclobutylmethyl)azetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)azetidine hydrochloride is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness
2-(Cyclobutylmethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-(cyclobutylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZWSRVNLSUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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